molecular formula C23H17Cl2N3O2 B10943830 4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]benzamide

4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]benzamide

Katalognummer: B10943830
Molekulargewicht: 438.3 g/mol
InChI-Schlüssel: PNEONXWSBNTUQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]benzamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes chlorophenoxy and pyrazolyl groups, contributes to its diverse chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of 4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl alcohol. This intermediate is then reacted with 4-chloro-1H-pyrazole to form the desired pyrazolyl derivative. The final step involves the reaction of this intermediate with 4-aminobenzamide under specific conditions to yield the target compound .

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The use of continuous flow reactors and other advanced technologies can also improve the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and pyrazolyl moieties, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]benzamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]benzamide include other chlorophenoxy and pyrazolyl derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example:

The uniqueness of 4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloro-1H-pyrazol-1-

Eigenschaften

Molekularformel

C23H17Cl2N3O2

Molekulargewicht

438.3 g/mol

IUPAC-Name

4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloropyrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C23H17Cl2N3O2/c24-18-5-11-22(12-6-18)30-15-16-1-3-17(4-2-16)23(29)27-20-7-9-21(10-8-20)28-14-19(25)13-26-28/h1-14H,15H2,(H,27,29)

InChI-Schlüssel

PNEONXWSBNTUQP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)N4C=C(C=N4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.